

"5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" molecular weight and formula

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Compound of Interest

Compound Name: 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide

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Technical Guide: 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular characteristics of **5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₈ Br ₂ N ₂
Molecular Weight	291.974 g/mol [1]
CAS Number	1357946-12-3 [1]

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide** is not readily available in the cited literature, a general and plausible synthetic route can be extrapolated from established methods for preparing benzimidazole derivatives. The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2]

A common approach involves a two-step process: the formation of the benzimidazole ring followed by bromination. For instance, the synthesis of similar benzimidazoles has been achieved by reacting 4-methyl-1,2-phenylenediamine with formic acid, followed by a bromination step.

General Experimental Protocol: Two-Step Synthesis of a Brominated Benzimidazole Derivative

This protocol is a representative example for the synthesis of a brominated benzimidazole and can be adapted for the synthesis of **5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide**, likely starting from 4-(chloromethyl)-1,2-phenylenediamine or a related precursor.

Step 1: Benzimidazole Ring Formation

- In a round-bottom flask, dissolve the appropriate o-phenylenediamine derivative (1.0 equivalent) in formic acid (approximately 10 volumes).
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
- Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under a vacuum to yield the benzimidazole intermediate.

Step 2: Bromination

- Suspend the benzimidazole intermediate (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
- Cool the mixture to 0-5 °C in an ice bath.
- Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
- Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated sodium thiosulfate solution.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the final brominated benzimidazole product.

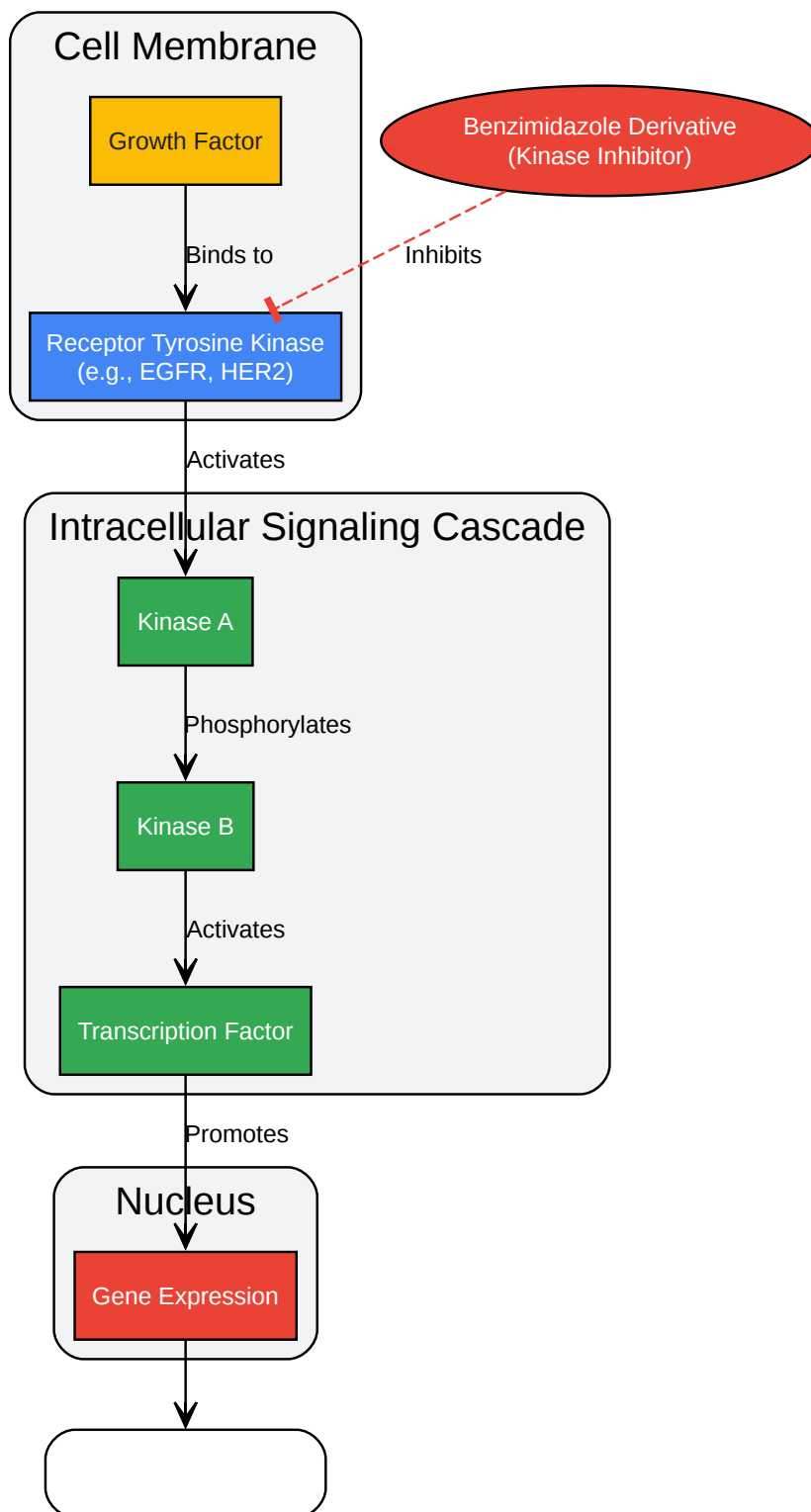
Biological Significance and Signaling Pathways

Benzimidazole and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.^{[3][4]}

Several benzimidazole-based compounds have been identified as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.^[5] These include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).^{[5][6]} The inhibitory action of these compounds can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a generalized representation of a kinase inhibitor's mechanism of action, a common therapeutic strategy for benzimidazole derivatives.

General Kinase Inhibitor Signaling Pathway

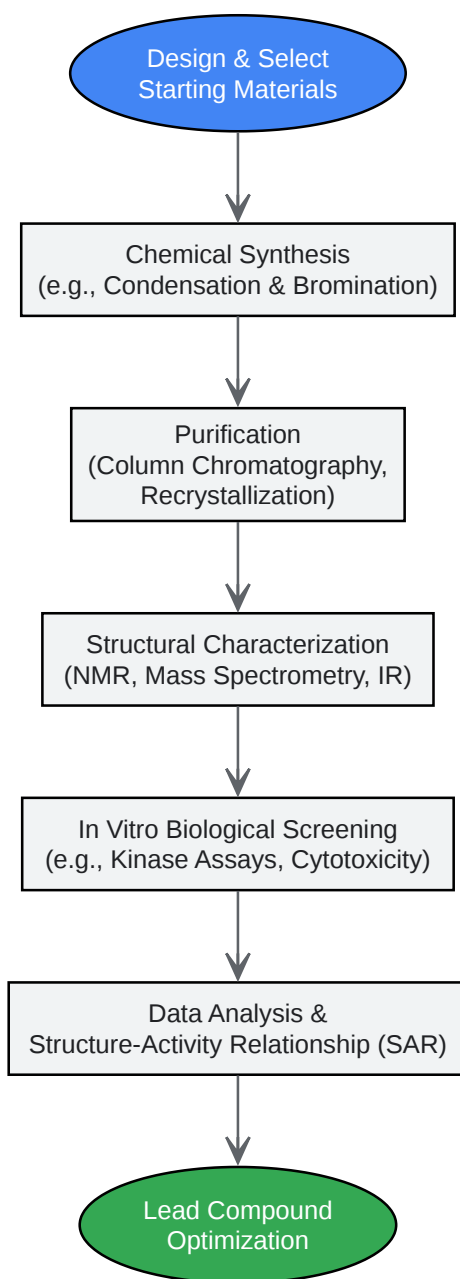
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Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition by a benzimidazole derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzimidazole derivative.

Experimental Workflow for Benzimidazole Derivative Synthesis



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Caption: A typical experimental workflow for the synthesis and evaluation of novel benzimidazole derivatives.

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